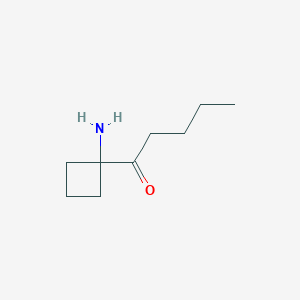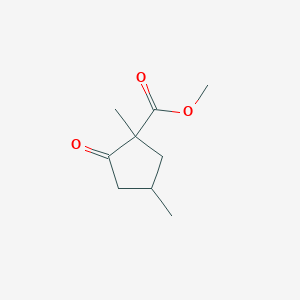![molecular formula C10H18N2O B13168286 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The spirocyclic framework provides a rigid and three-dimensional structure, which can enhance the binding affinity and selectivity of drug molecules.
Méthodes De Préparation
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diaminopropane and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic core. This can be achieved through a condensation reaction between 1,3-diaminopropane and cyclohexanone under acidic conditions.
Functionalization: The resulting spirocyclic intermediate is then functionalized to introduce the propan-1-one moiety. This can be done through a series of reactions, including acylation and oxidation.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, temperature control, and purification techniques to ensure the production of high-purity this compound.
Analyse Des Réactions Chimiques
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for designing new drug molecules with potential therapeutic effects. Its spirocyclic structure enhances drug-receptor interactions, making it a valuable component in drug discovery.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets. It has shown promise in inhibiting specific enzymes and proteins involved in disease processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another spirocyclic compound with a different functional group, which can affect its pharmacological properties.
The uniqueness of this compound lies in its specific spirocyclic framework and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3 |
Clé InChI |
ZRMZYFUPLCYKLT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

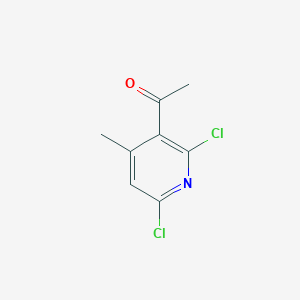
![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
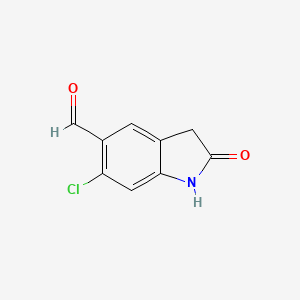

![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
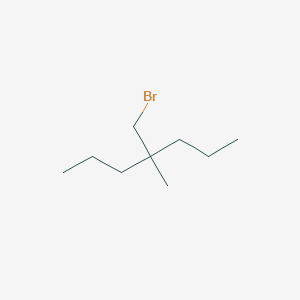

![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
